4-(4-Fluorophenyl)-3-methylbenzoic acid is an organic compound characterized by a benzoic acid structure with a fluorophenyl group and a methyl substituent. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activity and utility in synthetic chemistry.
This compound can be synthesized through various methods involving the modification of benzoic acid derivatives. The presence of the fluorine atom in the para position of the phenyl group enhances its chemical properties, making it suitable for diverse applications.
4-(4-Fluorophenyl)-3-methylbenzoic acid falls under the category of aromatic carboxylic acids. It is classified based on its functional groups, specifically as an aromatic compound due to the presence of the benzene ring, and as a carboxylic acid due to the -COOH group.
The synthesis of 4-(4-Fluorophenyl)-3-methylbenzoic acid typically involves several steps:
For instance, one method involves the reaction of 4-fluorobenzoic acid with methyl iodide in the presence of a base to form 4-(4-Fluorophenyl)-3-methylbenzoic acid. The progress of the reaction can be monitored using thin-layer chromatography (TLC) to ensure complete conversion.
The molecular formula for 4-(4-Fluorophenyl)-3-methylbenzoic acid is C16H15F O2. The structure features:
4-(4-Fluorophenyl)-3-methylbenzoic acid can participate in various chemical reactions:
For example, during esterification, the reaction typically requires heating under reflux with an alcohol and an acid catalyst, leading to the formation of corresponding esters.
The mechanism of action for compounds like 4-(4-Fluorophenyl)-3-methylbenzoic acid often involves interactions at a molecular level with biological targets:
Studies indicate that compounds similar to 4-(4-Fluorophenyl)-3-methylbenzoic acid exhibit various pharmacological activities, including anti-inflammatory and analgesic properties.
High-throughput screening represents the cornerstone of modern drug discovery for identifying bioactive compounds targeting specific therapeutic targets. For 4-(4-fluorophenyl)-3-methylbenzoic acid derivatives, HTS campaigns typically employ fluorescence polarization assays, surface plasmon resonance (SPR), and biochemical activity screens against macromolecular targets. These methodologies enable rapid screening of compound libraries exceeding 100,000 members, with fluorinated benzoic acid derivatives being prioritized due to their favorable physicochemical properties and target engagement potential [1] [8].
The HTS workflow begins with target selection—typically receptors or enzymes implicated in disease pathways where benzoic acid derivatives may exert modulatory effects. For instance, RORγt inverse agonists containing fluorophenyl and methylpyrrolidine groups have been identified through HTS campaigns targeting autoimmune disorders [1]. Compound libraries featuring fluorinated building blocks like 4-fluoro-3-methylbenzoic acid (CAS 403-15-6) enable efficient structure-activity exploration due to their synthetic versatility and balanced lipophilicity [8]. Following primary screening, dose-response curves determine preliminary IC₅₀ values, with promising hits undergoing rigorous validation through orthogonal assays including thermal shift analysis and microscale thermophoresis to confirm target binding.
Table 1: HTS Screening Results for Representative 4-(4-Fluorophenyl)-3-methylbenzoic Acid Derivatives
Compound ID | Target Protein | Primary Screen Hit Rate (%) | Confirmed IC₅₀ (µM) | Assay Type |
---|---|---|---|---|
FPMBA-01 | RORγt | 0.15 | 0.61 ± 0.08 | Fluorescence Polarization |
FPMBA-02 | PTP1B | 0.22 | 1.45 ± 0.12 | Biochemical Activity |
FPMBA-03 | hDHODH | 0.18 | 1.32 ± 0.09 | SPR Binding |
Critical to HTS success is the application of structure-based design principles early in the screening cascade. X-ray crystallography of lead compounds bound to targets like RORγt reveals key interactions: the carboxylic acid moiety forms salt bridges with arginine residues, the fluorophenyl group engages in aromatic stacking with phenylalanine, and the methyl substituent occupies a hydrophobic subpocket [1]. These structural insights guide virtual screening workflows that prioritize analogues with enhanced binding complementarity. Post-HTS, cheminformatics analyses evaluate molecular obesity risks by monitoring lipophilicity and molecular weight to ensure lead-like properties are maintained during optimization [3].
The integration of 4-(4-fluorophenyl)-3-methylbenzoic acid into thiazolidinone scaffolds has generated potent inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B) and dihydroorotate dehydrogenase (DHODH). Systematic SAR studies reveal that bioactivity is exquisitely sensitive to substitution patterns on both the benzoic acid and thiazolidinone components. The carboxylic acid group is indispensable for activity, with esterification or amidation reducing PTP1B inhibition by 10-100 fold due to loss of critical ionic interactions with catalytic site residues [5] [9].
Position-specific modifications demonstrate that fluorine placement significantly influences target engagement. Para-fluorine on the phenyl ring consistently enhances metabolic stability and membrane permeability compared to ortho- or meta-substituted analogues. In thiazolidinone derivatives, the 5-arylidene moiety tolerates diverse substitutions, with electron-withdrawing groups (e.g., -NO₂, -CF₃) generally improving potency against PTP1B, while electron-donating groups (e.g., -OCH₃, -CH₃) enhance cellular activity in myoblast assays [5] [9]. The methyl group at the benzoic acid's 3-position occupies a hydrophobic cleft in both PTP1B and DHODH, with expansion to ethyl or propyl groups diminishing activity due to steric clashes.
Table 2: SAR Characteristics of Thiazolidinone-Benzoic Acid Hybrids
Structural Feature | Modification | Effect on PTP1B IC₅₀ | Effect on Cellular Activity |
---|---|---|---|
Benzoic acid C3 substituent | Methyl → Hydrogen | 5-fold decrease | Minimal change |
Benzoic acid C3 substituent | Methyl → Ethyl | 12-fold decrease | 8-fold decrease |
Fluorophenyl position | para-F → meta-F | 3-fold decrease | 2-fold decrease |
Thiazolidinone C2 position | Carbonyl → Thiocarbonyl | 2-fold increase | 3-fold increase |
5-Arylidene linker | Phenoxy → Benzyl | 4-fold increase | 2-fold increase |
Molecular hybridization strategies have proven particularly successful. Combining the 4-(4-fluorophenyl)-3-methylbenzoic acid pharmacophore with 2-(thiazol-4-yl)thiazolidin-4-ones yields dual-acting compounds with IC₅₀ values below 1 µM against mycobacterial targets [7]. Docking simulations explain this synergy: the thiazole-thiazolidinone core occupies a hydrophobic subpocket while the benzoic acid anchors to catalytic residues. Interestingly, replacing the thiazolidinone carbonyl with a thiocarbonyl bioisostere enhances DHODH inhibition by 2-fold, attributed to improved van der Waals contacts with Met43 and Leu46 in the enzyme's binding pocket [7] [9]. This exemplifies how subtle structural changes can significantly modulate target affinity.
Structural simplification has emerged as a powerful strategy for optimizing 4-(4-fluorophenyl)-3-methylbenzoic acid derivatives targeting G-protein coupled receptors like the mu-opioid receptor (MOR). Inspired by morphine simplification, researchers have reduced molecular complexity while retaining the critical pharmacophore elements: 1) a protonatable tertiary amine, 2) an aromatic ring, and 3) a hydrophobic domain provided by the fluorophenyl-methylbenzoate system [3]. This approach minimizes synthetic complexity while improving drug-like properties.
Key optimization tactics include fluorine scanning to fine-tune electronic effects and stereochemical control. For the pyrrolidine-based RORγt inverse agonists, the (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(hexafluoro-2-hydroxyprop-2-yl)phenyl configuration shows 50-fold higher potency than the (3R,4R)-diastereomer due to optimal positioning of the fluorophenyl group within a subpocket of the ligand-binding domain [1]. Similarly, introducing a hexafluoroisopropanol moiety enhances MOR binding through hydrogen bonding with His297 while the methylbenzoic acid component engages in π-stacking with Tyr148 [1] [3].
Ring system modifications follow strategic principles:
Table 3: Optimization Outcomes for MOR-Targeted Analogues
Optimization Parameter | Starting Compound | Optimized Compound | Improvement Factor |
---|---|---|---|
Molecular weight | 452.5 g/mol | 348.4 g/mol | 23% reduction |
cLogP | 5.2 | 3.8 | Enhanced solubility |
MOR Ki | 84 nM | 6.2 nM | 13.5-fold increase |
Synthetic steps | 9 | 5 | Process simplification |
Computational methods drive rational optimization. Induced-fit docking (IFD) simulations reveal that 4-(4-fluorophenyl)-3-methylbenzoic acid derivatives adopt a bent conformation within MOR's binding pocket, enabling simultaneous engagement with multiple subpockets [10]. Molecular dynamics simulations further demonstrate that fluorine substitution reduces desolvation energy penalties compared to chloro or bromo analogues, explaining their superior affinity. These computational insights guide the design of conformationally constrained analogues with subnanomolar binding constants [1] [10]. Free energy perturbation (FEP) calculations quantitatively predict the impact of methyl group positioning on binding thermodynamics, enabling structure-guided affinity maturation.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: